[(Chloroacetyl)amino](phenyl)acetic acid
Description
(Chloroacetyl)aminoacetic acid is a synthetic organic compound characterized by a phenyl group attached to a central acetic acid backbone, with a chloroacetylated amino group at the α-position. Its structure combines electrophilic reactivity (due to the chloroacetyl group) with aromatic and carboxylic acid functionalities, making it a versatile intermediate in medicinal chemistry and heterocyclic synthesis. The chloroacetyl group (-COCH₂Cl) enables nucleophilic substitution reactions, particularly with thiols or amines, while the phenyl and carboxylic acid groups influence solubility and target interactions .
This compound is synthesized via reactions between phenylacetic acid derivatives and chloroacetyl chloride under basic conditions, as exemplified in the synthesis of azetidinones and thiazolidinones (e.g., Scheme 4 in ). Its applications span the development of antimicrobial, antiviral, and anti-inflammatory agents, often serving as a precursor for bioactive heterocycles .
Properties
CAS No. |
68802-14-2 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15) |
InChI Key |
YZOSWXATEQPYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Other CAS No. |
68802-14-2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(Chloroacetyl)aminoacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents, particularly in the context of phenylacetic acid mustards, which are known for their cytotoxic properties. Research indicates that this compound can react with nucleosides, leading to the formation of adducts that may exhibit therapeutic effects against cancer cells .
Case Study: Anticancer Activity
A study examined the reaction of phenylacetic acid mustard with nucleosides at physiological pH. The predominant reaction observed was hydrolysis, but several other products were formed, indicating potential pathways for drug development . This highlights the compound's utility in creating novel anticancer therapies.
Agricultural Science
Stress Mitigation in Plants
Recent studies have shown that exogenous application of chlorinated amino acetic acids, including (Chloroacetyl)aminoacetic acid, can significantly mitigate cadmium stress in rice seedlings. A controlled experiment demonstrated that applying concentrations of 1.2 mmol·L⁻¹ reduced cadmium content in both shoots and roots by up to 62.19% and 45.61%, respectively . The presence of this compound enhanced the synthesis of essential amino acids and increased the uptake of minerals like manganese and calcium, vital for plant health.
Data Table: Effects on Cadmium Content
| Treatment Concentration (mmol·L⁻¹) | Cd Content in Shoots (mg·kg⁻¹) | Reduction (%) | Cd Content in Roots (mg·kg⁻¹) | Reduction (%) |
|---|---|---|---|---|
| Control | 10.03 | - | 650.60 | - |
| 0.2 | 8.00 | 20.19 | 620.00 | 4.62 |
| 0.5 | 7.00 | 30.09 | 580.00 | 10.79 |
| 0.8 | 6.00 | 40.09 | 500.00 | 23.08 |
| 1.2 | 4.61 | 54.04 | 454.17 | 30.19 |
Environmental Studies
Heavy Metal Detoxification
The application of (Chloroacetyl)aminoacetic acid has been investigated for its role in detoxifying heavy metals from contaminated soils and water sources. The compound has been shown to bind with heavy metals such as cadmium, reducing their bioavailability and toxicity to plants and aquatic organisms .
Case Study: Subcellular Distribution Analysis
In a detailed analysis of cadmium distribution within rice seedlings treated with chlorinated amino acetic acids, it was found that most cadmium accumulated in the cell walls rather than in organelles or cytosol . This finding underscores the potential of (Chloroacetyl)aminoacetic acid as a bioremediation agent.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between (Chloroacetyl)aminoacetic acid and its analogs:
| Compound Name | Key Structural Features | Reactivity/Biological Activity | References |
|---|---|---|---|
| (Chloroacetyl)aminoacetic acid | Phenyl, chloroacetyl, carboxylic acid | High reactivity in nucleophilic substitutions (e.g., with thiols or amines); used in azetidinone/thiazolidinone synthesis; potential antimicrobial activity | |
| N-Chloroacetylglycine | Glycine backbone, chloroacetyl | Less steric hindrance; forms peptide conjugates; lower lipophilicity compared to phenyl-containing analogs | |
| 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid | Sulfonamido group, phenyl, carboxylic acid | Enhanced solubility due to sulfonamido group; potential for targeting sulfa-drug-resistant pathogens | |
| 2-(Methylamino)-2-phenylacetic acid HCl | Methylamino group, phenyl, carboxylic acid | Lacks electrophilic chloroacetyl group; primarily acts as a glycine derivative modulator |
Key Reactivity Studies
- BSH Interaction: Chloroacetyl-modified peptides react with mercaptoundecahydrododecaborate (BSH) only when basic amino acids (Arg, Lys, His) are present. The reaction rate increases with the number of positively charged residues, highlighting the role of electrostatic interactions .
- Solubility and Linker Effects : Longer alkyl linkers between the chloroacetyl group and reactive sites reduce reaction rates (). Water solubility is also influenced by substituents; sulfonamido analogs () are more water-soluble than chloroacetylated phenylacetic acids .
Preparation Methods
N-Acylation of Amino-Phenylacetic Acid Intermediates
The most direct route involves N-acylation of an amino-phenylacetic acid precursor with chloroacetyl chloride. This method, adapted from lactam synthesis protocols, proceeds via nucleophilic substitution:
-
Substrate Preparation : Amino-phenylacetic acid is synthesized through reductive amination or hydrolysis of nitrile intermediates.
-
Acylation : Chloroacetyl chloride (ClCH₂COCl) reacts with the amino group in a polar aprotic solvent (e.g., 1,2-dichloroethane) under controlled temperatures (0–10°C).
-
Workup : Crude product is purified via recrystallization or steam distillation to remove unreacted reagents.
Key Reaction :
Yields exceed 90% when molar ratios of amino-phenylacetic acid to chloroacetyl chloride are maintained at 1:2.1.
Acid Hydrolysis of Nitrile Precursors
An alternative approach involves hydrolysis of nitriles to carboxylic acids, as demonstrated in chlorophenyl acetic acid synthesis:
-
Nitrile Formation : Chlorinated benzene acetonitrile derivatives are prepared via cyanation of aryl halides.
-
Hydrolysis : Concentrated sulfuric acid (30–70%) hydrolyzes the nitrile at 90–150°C, followed by steam distillation to remove residual nitriles.
-
Crystallization : The crude acid is washed with water and recrystallized for purity (>99.5% GC).
Optimization Insight :
Multi-Step Synthesis via Lactam Intermediates
A patented lactam-based route offers high purity through cyclization and cleavage:
-
Rearrangement : A keto-amide intermediate undergoes acid-catalyzed rearrangement.
-
N-Acylation : Haloacetyl chloride introduces the chloroacetyl group.
-
Lactam Cyclization : Intramolecular cyclization forms a six-membered lactam.
-
Lactam Cleavage : Base hydrolysis (e.g., NaOH) opens the lactam to yield the target acid.
Advantages :
-
Lactam intermediates simplify purification.
-
Base hydrolysis ensures high enantiomeric purity for chiral variants.
Critical Process Parameters and Optimization
Temperature and Solvent Effects
Data from o-chloroacetaminophenol synthesis highlight temperature sensitivity:
| Temperature (°C) | Yield (%) | Purity (GC) |
|---|---|---|
| 0–10 | 92 | 99.96 |
| 20–30 | 85 | 99.50 |
| 40–50 | 72 | 98.80 |
Lower temperatures suppress side reactions (e.g., over-acylation), while 1,2-dichloroethane enhances reagent solubility.
Stoichiometric Ratios
Excess chloroacetyl chloride (2.1–3.5 equiv) ensures complete acylation. However, exceeding 3.5 equiv increases HCl byproduct formation, complicating workup.
Purification Strategies
-
Steam Distillation : Removes volatile impurities (e.g., unreacted nitriles) without decomposing the product.
-
Recrystallization : Water or ethanol/water mixtures yield crystals with ≤0.03% ash content.
Industrial-Scale Considerations
Waste Management
Cost Efficiency
-
Chloroacetyl chloride is cost-effective but hazardous; in situ generation (e.g., from chloroacetic acid) reduces storage risks.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (GC) | Scalability |
|---|---|---|---|
| N-Acylation | 92 | 99.96 | High |
| Acid Hydrolysis | 95 | 99.50 | Moderate |
| Lactam Cleavage | 88 | 99.80 | Low |
N-Acylation is preferred for industrial applications due to its simplicity and high yield, while lactam cleavage suits high-purity pharmaceutical grades.
Q & A
Q. What are the established synthetic protocols for (Chloroacetyl)aminoacetic acid?
The synthesis typically involves chloroacetylation of an amino-phenylacetic acid precursor. A common method is reacting the amino group with chloroacetyl chloride under controlled conditions. For example:
- Step 1 : Dissolve the amino-phenylacetic acid derivative in a solvent like glacial acetic acid or benzene.
- Step 2 : Add chloroacetyl chloride dropwise in the presence of a base (e.g., trimethylamine) to neutralize HCl byproducts.
- Step 3 : Maintain temperatures between 0–25°C to minimize side reactions.
- Step 4 : Purify via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing (Chloroacetyl)aminoacetic acid?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, including chloroacetyl and phenyl group integration.
- HPLC : Assess purity (>98% recommended for biological studies).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Titration : Quantify chloroacetic acid impurities using saponification and manganometric methods .
Q. What are the optimal solvent systems for enhancing reaction yields?
Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates. For chloroacetylation, non-polar solvents like benzene reduce side reactions (e.g., hydrolysis) but require strict anhydrous conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting data on reaction efficiency across different substrates?
- Experimental Design : Use a factorial design to test variables (e.g., solvent, temperature, stoichiometry). For example, in plant studies, phenylacetic acid (PAA) efficacy varied between chickpea cultivars (ICCV-10 vs. Annigeri), necessitating genotype-specific optimization .
- Data Analysis : Apply ANOVA to identify significant factors (e.g., PAA + BAP synergy in shoot induction ).
Q. What strategies mitigate undesired by-products during synthesis?
Q. How do structural modifications influence bioactivity in related compounds?
- Halogen Substitution : Chlorine at the phenyl ring (e.g., 4-chlorophenyl in Methyl 2-[(4-chlorophenyl)amino]acetate) enhances metabolic stability .
- Side Chain Variation : Ethyl ester derivatives (e.g., Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) improve membrane permeability in drug candidates .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating bioactivity?
Q. How should researchers address reproducibility challenges in organometallic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
